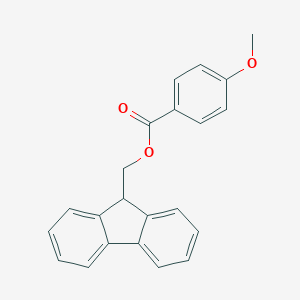
9H-fluoren-9-ylmethyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9H-fluoren-9-ylmethyl 4-methoxybenzoate is a useful research compound. Its molecular formula is C22H18O3 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of derivatives related to 9H-fluoren-9-ylmethyl 4-methoxybenzoate. For instance, compounds derived from this structure have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. A study highlighted that the incorporation of iron oxide nanoparticles significantly enhanced the antimicrobial activity of these compounds, suggesting their potential in developing novel antimicrobial strategies .
Cytotoxicity and Antiviral Properties
Research has indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets. Additionally, some derivatives have shown antiviral activities, particularly against viral strains associated with respiratory infections .
Polymer Chemistry
The compound is utilized as a building block in the synthesis of polymers with specific functionalities. Its structural characteristics make it suitable for creating polymeric materials that exhibit enhanced thermal stability and mechanical properties. Research into polymer blends incorporating this compound has shown promising results in improving material performance for various applications .
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of several fluorenyl derivatives, including this compound. The results indicated that certain modifications to the fluorenyl structure led to increased activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, comparable to standard antibiotics at concentrations as low as 100 μg/mL .
Table 1: Antimicrobial Activity of Fluorenyl Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 μg/mL |
| Fluorenyl derivative X | Escherichia coli | 100 μg/mL |
| Fluorenyl derivative Y | Pseudomonas aeruginosa | 75 μg/mL |
Cytotoxicity Assessment
In another study focusing on cytotoxicity, derivatives were tested against various cancer cell lines, revealing significant inhibition of cell growth at micromolar concentrations. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis in cancer cells .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 15 μM |
| Fluorenyl derivative A | MCF-7 | 10 μM |
| Fluorenyl derivative B | A549 | 20 μM |
Properties
Molecular Formula |
C22H18O3 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 4-methoxybenzoate |
InChI |
InChI=1S/C22H18O3/c1-24-16-12-10-15(11-13-16)22(23)25-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21H,14H2,1H3 |
InChI Key |
UEPSEPGOTGQOBE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















